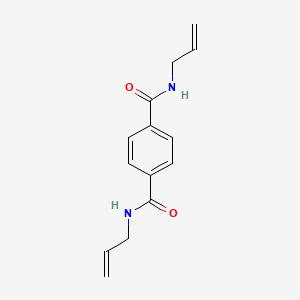
N,N'-diallylterephthalamide
Descripción general
Descripción
N,N'-diallylterephthalamide, also known as DAT, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. It is a type of amide that is derived from terephthalic acid and diallylamine. The compound has been found to have several potential applications in the field of biochemistry and physiology.
Aplicaciones Científicas De Investigación
Photophysical Properties and Applications
N,N'-Diallylterephthalamide and its derivatives, like naphthalenediimides (NDIs), exhibit significant photophysical properties. These compounds have been studied for their phosphorescence emissions and applications as photosensitizers in various processes. For instance, certain NDI derivatives show strong absorption and fluorescence, making them efficient for applications in photooxidation and triplet-triplet annihilation-based upconversions. Such properties are crucial in the development of organic triplet photosensitizers for advanced photophysical applications (Guo et al., 2012).
Supramolecular Chemistry and Molecular Electronics
NDIs, including N,N'-diallylterephthalamide derivatives, have a broad range of applications in supramolecular chemistry. They are used in the creation of host-guest complexes, molecular switching devices, and ion channels by ligand gating. These applications extend to the fields of catalysis and DNA intercalation for medicinal purposes. The versatility of these compounds in supramolecular assemblies is pivotal for the advancement in molecular electronics and materials science (Kobaisi et al., 2016).
Core-Substituted NDIs in Organic Electronics
Core-substituted naphthalenediimides, including N,N'-diallylterephthalamide variants, are significant in the field of organic electronics. These compounds, due to their unique electrochemical and spectroscopic properties, are employed in the creation of air-stable n-type semiconductors with high charge mobility. Their applications span across organic field-effect transistors (OFETs) and organic solar cells. Such compounds are essential for developing new materials for sustainable energy solutions (Sakai et al., 2010).
Polymer Synthesis and Modification
N,N'-Diallylterephthalamide is utilized in the synthesis of polymeric materials, such as poly(amide thioether)s. These polymers are created through reactions with compounds like ethanedithiol, resulting in highly crystalline materials with unique properties. This application is particularly relevant in the development of new polymeric materials with specialized physical and chemical characteristics, expanding the potential use of polymers in various industrial applications (Bıçak & Karaoglan, 1998).
Chemical Recycling of Polymers
In the field of polymer recycling, N,N'-diallylterephthalamide is involved in the chemical recycling process of poly(ethylene terephthalate) (PET). Its role in nonconventional transesterification and ammonolysis/aminolysis methods has been investigated, providing insights into more efficient and environmentally friendly recycling techniques for PET. This research is crucial in addressing the growing need for sustainable and effective recycling methods for synthetic polymers (Spychaj & Paszun, 1998).
Receptor Binding Studies
In biomedical research, the binding characteristics of dialkyl phthalates, including derivatives of N,N'-diallylterephthalamide, have been explored for their potential interaction with the estrogen receptor. This research provides valuable insights into the molecular mechanisms of xenoestrogens and their impact on hormonal pathways, contributing to a better understanding of environmental and pharmacological health risksassociated with certain synthetic compounds (Nakai et al., 1999).
Propiedades
IUPAC Name |
1-N,4-N-bis(prop-2-enyl)benzene-1,4-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-3-9-15-13(17)11-5-7-12(8-6-11)14(18)16-10-4-2/h3-8H,1-2,9-10H2,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDYOVNTFDMXTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC=C(C=C1)C(=O)NCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80994574 | |
| Record name | N~1~,N~4~-Di(prop-2-en-1-yl)benzene-1,4-dicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80994574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73712-25-1 | |
| Record name | NSC111333 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111333 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N~1~,N~4~-Di(prop-2-en-1-yl)benzene-1,4-dicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80994574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-imidazol-2-yl[2-(4-morpholinylcarbonyl)phenyl]methanone](/img/structure/B5212181.png)
![dimethyl [(5-acetyl-2-methyl-3-furyl)methyl]phosphonate](/img/structure/B5212196.png)
![10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5212211.png)
![N-{1-[1-(cyclohexylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5212216.png)
![ethyl {[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-2-yl]thio}acetate](/img/structure/B5212223.png)

![1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-fluorophenoxy)piperidine](/img/structure/B5212231.png)

![1-phenyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]methanamine hydrochloride](/img/structure/B5212243.png)

![2-{[5-(4-morpholinyl)-2-nitrophenyl]thio}-1H-benzimidazole](/img/structure/B5212264.png)
![N-(3-chloro-4-fluorophenyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5212266.png)

![1-acetyl-4-[(5-bromo-2-furyl)methyl]piperazine](/img/structure/B5212297.png)